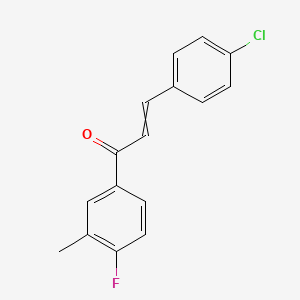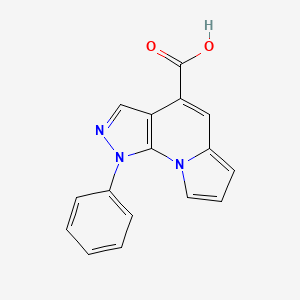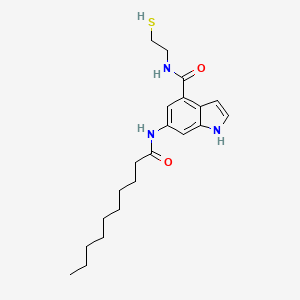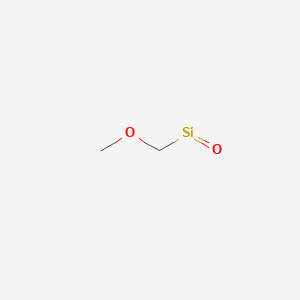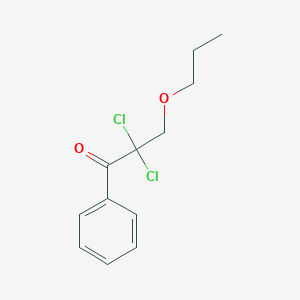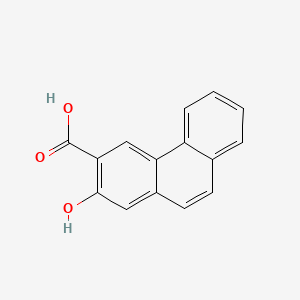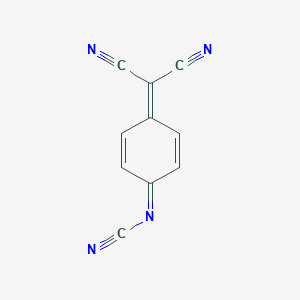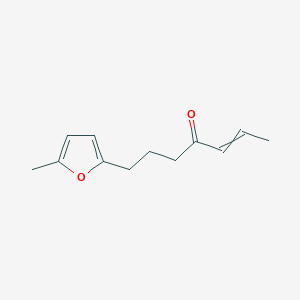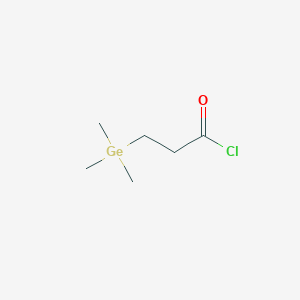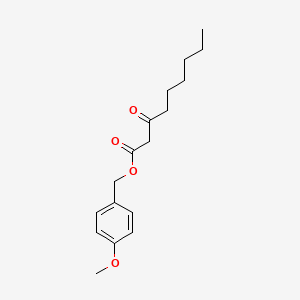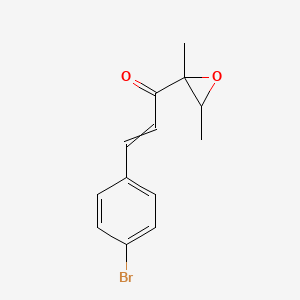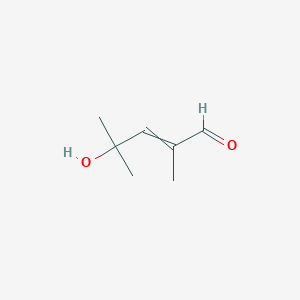
4-Hydroxy-2,4-dimethylpent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,4-dimethylpent-2-enal is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between acetone and isobutyraldehyde, followed by selective oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,4-dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Hydroxy-2,4-dimethylpentanoic acid.
Reduction: 4-Hydroxy-2,4-dimethylpentanol.
Substitution: 4-Alkoxy-2,4-dimethylpent-2-enal or 4-Acetoxy-2,4-dimethylpent-2-enal.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,4-dimethylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their activity. These interactions can affect various cellular processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3,4-dimethylpent-2-enal
- 4-Hydroxy-2,4-dimethylhex-2-enal
- 4-Hydroxy-2,4-dimethylbut-2-enal
Uniqueness
4-Hydroxy-2,4-dimethylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both a hydroxyl and an aldehyde group in the same molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113279-22-4 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-hydroxy-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(5-8)4-7(2,3)9/h4-5,9H,1-3H3 |
InChI-Schlüssel |
RGIBVXKPZFPOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


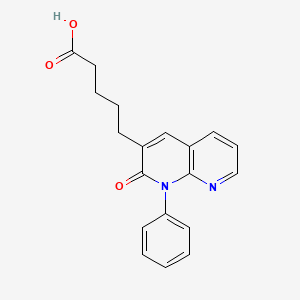
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
